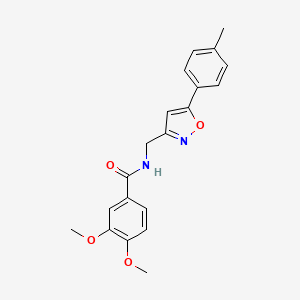

![molecular formula C7H12ClN3 B2736914 螺[8-氮杂双环[3.2.1]辛烷-3,3'-二氮烯];盐酸盐 CAS No. 2193066-71-4](/img/structure/B2736914.png)

螺[8-氮杂双环[3.2.1]辛烷-3,3'-二氮烯];盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

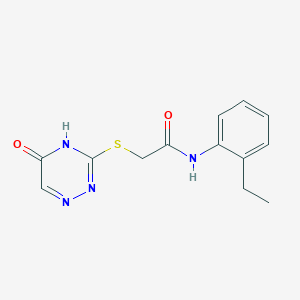

The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities . The compound “Spiro[8-azabicyclo[3.2.1]octane-3,3’-diazirine];hydrochloride” is likely to have similar properties.

Synthesis Analysis

Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .Molecular Structure Analysis

The molecular structure of “Spiro[8-azabicyclo[3.2.1]octane-3,3’-diazirine];hydrochloride” is likely to be similar to that of the 8-azabicyclo[3.2.1]octane scaffold . The exact structure would depend on the specific substituents and their positions on the scaffold.Chemical Reactions Analysis

The chemical reactions involving “Spiro[8-azabicyclo[3.2.1]octane-3,3’-diazirine];hydrochloride” would depend on the specific substituents and their positions on the scaffold. The 8-azabicyclo[3.2.1]octane scaffold is known to undergo a variety of chemical reactions, including enantioselective transformations .科学研究应用

化学合成与改性

螺环化合物,包括具有重氮环基团的化合物,例如螺[8-氮杂双环[3.2.1]辛烷-3,3'-重氮环];盐酸盐,在合成化学中起着至关重要的作用。它们充当复杂分子合成中的关键中间体。例如,重氮环以其在光化学中的作用而闻名,由于它们在辐照时能够形成高反应性的卡宾,因此它们可以充当光活化交联剂。此特性被用于合成各种螺环和杂环化合物。一个例子包括通过利用离子型和环加成反应来合成螺杂环,其中重氮环有助于形成具有潜在生物活性的新型螺骨架 (Refouvelet 等人,1994)。

光物理性质

重氮环还因其光物理性质而受到研究。含有重氮环单元的螺环化合物可以经历特定的光化学反应,从而生成独特的产品,而这些产品通常很难通过其他合成途径获得。例如,已经探索了某些螺重氮环化合物的裂解以了解介质依赖性反应结果,这可以为光响应材料或分子开关的设计提供信息 (Mlinarić-Majerski 等人,2000)。

生物学应用

虽然没有找到明确提到螺[8-氮杂双环[3.2.1]辛烷-3,3'-重氮环];盐酸盐的生物学应用,但重氮环通常在生物活性化合物的开发中引起人们的兴趣。在光活化后形成与生物靶标的共价键的能力使重氮环成为药物发现和生物偶联中的有价值工具。例如,某些螺环化合物已被评估其抗流感活性,突出了螺环结构在药物化学中的潜力 (de la Cuesta 等人,1984)。

催化

具有重氮环基团的螺环化合物已被用于催化,特别是作为促进其他螺环结构合成的催化剂的组分。这些化合物的独特结构特征,包括氮原子的存在,可以增强各种有机转化的催化活性。这可以通过螺-4H-吡喃的合成研究得到例证,其中含重氮环的化合物作为催化剂,以高效率促进螺环结构的形成 (Goli-Jolodar 等人,2016)。

作用机制

The mechanism of action of “Spiro[8-azabicyclo[3.2.1]octane-3,3’-diazirine];hydrochloride” is likely to be similar to that of the tropane alkaloids, given the similarity in their structures . Tropane alkaloids are known to interact with various biological targets, leading to a wide array of biological activities .

安全和危害

未来方向

Given the wide array of biological activities displayed by the tropane alkaloids, there is likely to be continued interest in the synthesis and study of compounds like "Spiro[8-azabicyclo[3.2.1]octane-3,3’-diazirine];hydrochloride" . Future research may focus on developing more efficient synthetic methods, studying the biological activities of these compounds, and

属性

IUPAC Name |

spiro[8-azabicyclo[3.2.1]octane-3,3'-diazirine];hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3.ClH/c1-2-6-4-7(9-10-7)3-5(1)8-6;/h5-6,8H,1-4H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXUMZOBZRBMHOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC3(CC1N2)N=N3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

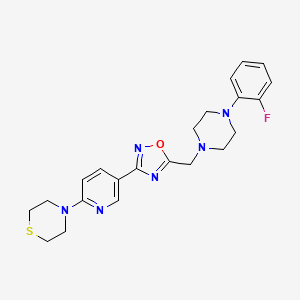

![6-[(2,4-Dichlorophenyl)methyl]-3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2736832.png)

![1-[5-(2-chloro-8-methylquinolin-3-yl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]butan-1-one](/img/structure/B2736834.png)

![methyl 4-[({[1-(2-furylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl]thio}acetyl)amino]benzoate](/img/structure/B2736837.png)

![3-[4-nitro-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-1-yl]propan-1-amine](/img/structure/B2736843.png)

![5-(4-chlorophenyl)-3-(thiophen-2-yl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2736847.png)

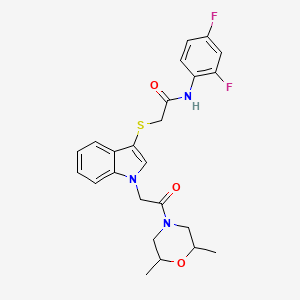

![N-(4-chlorobenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)-N-(2-morpholinoethyl)acetamide hydrochloride](/img/structure/B2736848.png)

![2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B2736849.png)

![1,3-dinitrodibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B2736852.png)